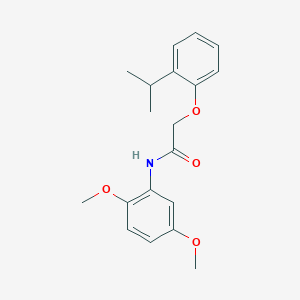![molecular formula C16H13N5O3 B5537795 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate, involves the condensation of amino triazole with formylphenyl derivatives. For instance, a related compound, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, was synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate (Medetalibeyoglu, 2021).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) is also utilized to assess the optimized molecular structure and vibrational frequencies. The study on a similar compound showcased the use of DFT to evaluate the optimized molecular structure, vibrational frequencies, and other spectroscopic properties (Medetalibeyoglu, 2021).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, leading to the formation of complexes with metals or acting as intermediates in organic synthesis. For example, the Schiff base synthesis involving triazole compounds suggests the potential for complex formation with metals, demonstrating their reactivity and functional utility in chemical synthesis (Medetalibeyoglu, 2021).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science. X-ray crystallography provides insights into the crystalline structure and arrangement of molecules, essential for understanding the material's physical properties. Studies on related compounds highlight the significance of crystal structure analysis in determining the physical characteristics (Liang, 2009).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interaction with other substances, are central to their application in various domains. Spectroscopic investigations, quantum chemical computational studies, and experimental analyses contribute to a comprehensive understanding of these properties. For instance, quantum chemical calculations on a similar compound provided insights into its electronic structure and chemical reactivity (Kotan & Yuksek, 2021).
科学的研究の応用
Chemosensor Development
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate and related compounds have been utilized in the development of chemosensors. For example, a phenyl thiadiazole-based Schiff base receptor, closely related to the chemical , demonstrated excellent selectivity and sensitivity towards Al3+ ions, showcasing its potential in chemical detection and analysis (Manna et al., 2020).
Antibacterial and Antifungal Agents
Triazole-based compounds, including those similar to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate, have shown promising results as antibacterial and antifungal agents. A study involving triazole-derived Schiff bases revealed high antimicrobial activity against various bacterial and fungal strains (Sumrra et al., 2017).
Interaction with Bovine Serum Albumin (BSA)
Fluorescence spectral studies have investigated the interaction of compounds like 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate with Bovine Serum Albumin (BSA). These studies are crucial for understanding the behavior of such compounds in biological systems (Ghosh et al., 2016).
Antioxidant Activity
Related triazole Schiff bases have been synthesized and analyzed for their antioxidant activities. These studies are significant for evaluating the potential therapeutic uses of these compounds (Medetalibeyoglu, 2021).
Potential in Fluorescent Nanomaterials
Compounds structurally similar to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate have been used to prepare fluorescent nanomaterials. These findings suggest the potential application of such compounds in developing new materials with unique optical properties (Ghodbane et al., 2012).
Anticancer Potential
Research has been conducted on the anticancer activity of Schiff base compounds closely related to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate. These studies provide insights into the potential of these compounds in cancer treatment, especially in targeting specific cancer cell lines (Sukria et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-15-7-12(8-20-21-10-18-19-11-21)4-5-14(15)24-16(22)13-3-2-6-17-9-13/h2-11H,1H3/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJOVUIMLVYFJ-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-4-(1,2,4-triazol-4-yliminomethyl)phenyl] pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

